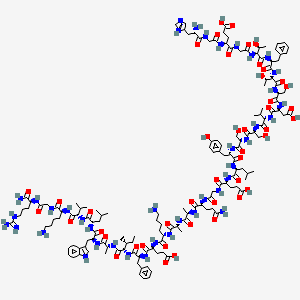
H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH
説明
The compound H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH is a peptide consisting of the amino acids tyrosine, glycine, glycine, phenylalanine, methionine, lysine, and lysineMet-Enkephalin-Lys-Lys and is a naturally occurring, endogenous opioid peptide. This compound is known for its ability to inhibit tumor growth by binding to opioid receptors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, tyrosine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, glycine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (glycine, phenylalanine, methionine, lysine, and lysine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of This compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves:
Automated SPPS: Automated peptide synthesizers perform the repetitive steps of deprotection and coupling.
Purification: High-performance liquid chromatography (HPLC) is used to purify the peptide.
Quality Control: Mass spectrometry and other analytical techniques are used to confirm the identity and purity of the peptide.
化学反応の分析
Types of Reactions
H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH: can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used for reduction reactions.
Substitution: Amino acid derivatives and coupling reagents like HATU or DIC are used for substitution reactions.
Major Products
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Peptide analogs with modified amino acid sequences.
科学的研究の応用
H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH: has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modifications.
Biology: Investigated for its role in cellular signaling and receptor binding.
Medicine: Explored for its potential therapeutic effects in pain management and cancer treatment.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用機序
The mechanism of action of H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH involves binding to opioid receptors, which are G-protein-coupled receptors. Upon binding, the peptide activates intracellular signaling pathways that lead to various physiological effects, including pain relief and inhibition of tumor growth. The molecular targets include the mu, delta, and kappa opioid receptors .
類似化合物との比較
H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH: can be compared with other opioid peptides such as:
Met-Enkephalin: Lacks the additional lysine residues present in .
Leu-Enkephalin: Contains leucine instead of methionine.
Beta-Endorphin: A longer peptide with a similar opioid activity but different sequence.
The uniqueness of This compound lies in its specific sequence, which confers distinct binding properties and biological activities compared to other opioid peptides .
特性
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H59N9O9S/c1-58-20-17-30(37(54)46-29(11-5-7-18-40)36(53)48-31(39(56)57)12-6-8-19-41)47-38(55)32(22-25-9-3-2-4-10-25)45-34(51)24-43-33(50)23-44-35(52)28(42)21-26-13-15-27(49)16-14-26/h2-4,9-10,13-16,28-32,49H,5-8,11-12,17-24,40-42H2,1H3,(H,43,50)(H,44,52)(H,45,51)(H,46,54)(H,47,55)(H,48,53)(H,56,57)/t28-,29-,30-,31-,32-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSDYFSOAFUPQC-XDIGFQIYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H59N9O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724221 | |
| Record name | L-Tyrosylglycylglycyl-L-phenylalanyl-L-methionyl-L-lysyl-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
830.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80237-40-7 | |
| Record name | L-Tyrosylglycylglycyl-L-phenylalanyl-L-methionyl-L-lysyl-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2S)-3-acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B3029773.png)



![3H-Imidazo[4,5-b]pyridine-7-carboxamide](/img/structure/B3029779.png)



![5,6,7,8-Tetrahydro-8alpha-(3,4,5-trimethoxyphenyl)-5beta,7beta-(epoxymethano)naphtho[2,3-d]-1,3-dioxole-6beta-methanol](/img/structure/B3029784.png)
